![molecular formula C19H22ClN3O B5696346 4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)
4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. The compound is also known as TCS 1102 and is a potent and selective antagonist of the dopamine D3 receptor.
Mécanisme D'action
TCS 1102 acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This leads to a decrease in the activation of the receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that TCS 1102 has a high affinity and selectivity for the dopamine D3 receptor. It has been shown to decrease the release of dopamine in the brain and reduce the rewarding effects of drugs of abuse. TCS 1102 has also been shown to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TCS 1102 is its high selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. However, its potency and selectivity may also pose challenges in the development of therapeutic doses. Additionally, the lack of clinical data on the compound limits its potential applications.
Orientations Futures
Future research on TCS 1102 could focus on its potential as a treatment for Parkinson's disease, schizophrenia, and addiction. Studies could also investigate the compound's effects on other neurological and psychiatric disorders that involve the dopamine system. Further preclinical and clinical studies could provide more insight into the compound's safety and efficacy.
Méthodes De Synthèse
The synthesis of 4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol involves the condensation of 4-chlorobenzaldehyde with piperazine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with 4-aminophenol in the presence of acetic anhydride to yield the final product.
Applications De Recherche Scientifique
The dopamine D3 receptor has been implicated in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Therefore, the development of selective antagonists for this receptor has been a subject of intense research. TCS 1102 has shown promising results in preclinical studies as a potential treatment for these disorders.
Propriétés
IUPAC Name |
4-[N-[4-(4-chlorophenyl)piperazin-1-yl]-C-ethylcarbonimidoyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-2-19(15-3-9-18(24)10-4-15)21-23-13-11-22(12-14-23)17-7-5-16(20)6-8-17/h3-10,24H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNOSZACJGUTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[N-[4-(4-chlorophenyl)piperazin-1-yl]-C-ethylcarbonimidoyl]phenol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.